molecular formula C16H11ClF3N3 B4565143 N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No.: B4565143
M. Wt: 337.72 g/mol
InChI Key: FSIJVNHHOYJSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C16H11ClF3N3 and its molecular weight is 337.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0593595 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anticancer Properties

Quinazoline derivatives, including compounds structurally related to N-(4-chlorobenzyl)-2-(trifluoromethyl)-4-quinazolinamine, have shown promising antitumor and anticancer activities. For example, a series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus, suggesting their potential as antibacterial agents with low toxicity and effective in vivo activity, even at low dosing regimens (Van Horn et al., 2014). Another study synthesized and characterized novel quinazoline derivatives with observed cytotoxic/antiproliferative activity against human tumor cell lines, indicating their potential as anticancer drugs (Noolvi & Patel, 2013).

Synthesis and Chemical Analysis

The synthetic routes and chemical analysis of quinazoline derivatives are crucial for developing new compounds with potential biological activities. A rapid synthetic method for a compound structurally similar to this compound was established, emphasizing the importance of efficient synthesis methods in medicinal chemistry (Ouyang et al., 2016).

Optoelectronic Materials

Quinazolines and their derivatives have found applications beyond pharmacology, such as in the development of optoelectronic materials. Research highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical properties (Lipunova et al., 2018).

Molecular Docking Studies

Advanced molecular docking studies have been conducted on quinazoline derivatives to explore their interactions with biological targets, such as SHP2 protein, which is involved in various signaling pathways. Such studies are instrumental in understanding the molecular basis of the compound's activity and guiding the design of new therapeutic agents with improved efficacy and specificity (Wu et al., 2022).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-11-7-5-10(6-8-11)9-21-14-12-3-1-2-4-13(12)22-15(23-14)16(18,19)20/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJVNHHOYJSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.